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Introduction and Structural Overview

3'-Sialyllactose (3'-SL) is a sialylated human milk oligosaccharide (HMO) consisting of a sialic acid

residue linked via an α2,3-glycosidic bond to the galactose unit of lactose. As one of the most abundant

sialylated HMOs in human milk, 3'-SL has attracted significant scientific interest for its diverse

immunomodulatory properties that extend beyond its initial recognition as a prebiotic. Unlike many dietary

oligosaccharides, 3'-SL demonstrates remarkable resistance to gastrointestinal digestion, enabling

approximately 1% of ingested 3'-SL to reach systemic circulation where it can exert direct effects on immune

cells and tissues throughout the body [1]. This unique pharmacokinetic profile allows 3'-SL to function as

both a local modulator of gut immunity and a systemic regulator of inflammatory processes.

The structural configuration of 3'-SL, particularly the α2,3-linkage of sialic acid to lactose, appears critical to

its specialized immunomodulatory functions distinct from other HMOs like 6'-sialyllactose (6'-SL) or

fucosylated oligosaccharides. Current research indicates that 3'-SL operates through multiple parallel

mechanisms including direct receptor interactions, epigenetic modifications of inflammatory genes,

regulation of key signaling pathways, and modulation of microbial-immune crosstalk. This multi-modal

activity profile positions 3'-SL as a promising therapeutic candidate for various immune-related conditions,

from chronic inflammatory diseases to autoimmune disorders and age-related inflammation [1] [2].
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Immune Modulatory Properties of 3'-Sialyllactose

Comprehensive Immune Effects

3'-SL exhibits a remarkably broad spectrum of immune modulatory activities across multiple biological

systems and disease models. Its effects range from fine-tuning inflammatory responses to promoting

regulatory immune cell differentiation and enhancing barrier function integrity. The compound

demonstrates particular efficacy in suppressing excessive inflammatory responses through regulation of

cytokine production, with studies showing significant reduction in key pro-inflammatory cytokines including

IL-1β, IL-6, TNF-α, and IL-17 across various experimental models [1] [2]. This anti-inflammatory activity is

especially valuable in the context of chronic inflammatory conditions where prolonged cytokine production

drives tissue damage and disease progression.

Beyond its anti-inflammatory properties, 3'-SL plays a crucial role in maintaining immune tolerance

through promoting the differentiation and function of regulatory T cells (Tregs). This activity is mediated

through enhanced transforming growth factor beta (TGF-β) signaling and increased expression of the Treg

master transcription factor FOXP3 [2]. The ability of 3'-SL to simultaneously suppress pro-inflammatory

pathways while enhancing regulatory mechanisms represents a unique therapeutic value, as it addresses both

the excessive activation and the deficient regulation that characterize many immune disorders. Additionally,

3'-SL contributes to barrier protection at mucosal surfaces including the intestinal epithelium and

potentially the respiratory tract, further supporting its role in comprehensive immune homeostasis [3].

Quantitative Analysis of Immune Effects

Table 1: Documented Immune Modulatory Effects of 3'-SL Across Experimental Systems

Experimental System Key Immune Effects Magnitude of Effect Citation

Human bone marrow
stromal cells

Enhanced osteogenic
differentiation, inhibited

adipogenic differentiation

Increased ALP and ARS
staining at 100μM; 135 genes

upregulated, 279
downregulated

[4]
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Experimental System Key Immune Effects Magnitude of Effect Citation

RAW 264.7
macrophages (LPS-

induced)

Reduced pro-inflammatory
cytokine production

~70-80% reduction in IL-1β and
IL-6 mRNA; IC50 ~15μg/mL in

BMDMs

[1]

DSS-induced colitis

mouse model

Improved gut barrier function,

reduced inflammation,
increased SCFA production

Synergistic effects with B.

infantis; restored goblet cells
and tight junction proteins

[5]

HDM/DNCB-induced
atopic dermatitis mouse

model

Reduced epidermal thickness,
mast cell infiltration, IgE and

pro-inflammatory cytokines

Significant reduction in ear
thickness; inhibition of IL-4, IL-

5, IL-13, IL-17, IFN-γ, Tslp

[2]

Ovariectomy-induced

osteoporosis mouse
model

Improved bone homeostasis,

reduced bone loss

Enhanced osteoblast

differentiation, inhibited
osteoclast formation

[4]

H1N1 influenza-
infected HEP-2 cells

Antiviral activity, reduced
inflammatory cytokines

IC50 33.46μM; 75% inhibition
when combined with OPN

(4μM)

[6]

Atherosclerosis mouse

model

Reduced plaque development,

attenuated vascular
inflammation

Significant reduction in lesion

size with both oral and
subcutaneous administration

[1]

Table 2: Effects of 3'-SL on Specific Immune Cell Populations and Cytokines

Immune Cell Type /
Cytokine

Effect of 3'-SL Experimental Context

Macrophages Suppressed pro-inflammatory activation,

enhanced resolution

LPS-induced inflammation,

atherosclerosis models

Regulatory T cells

(Tregs)

Promoted differentiation via TGF-β

signaling, increased FOXP3 expression

Atopic dermatitis models, in vitro T

cell differentiation
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Immune Cell Type /
Cytokine

Effect of 3'-SL Experimental Context

Osteoclasts Inhibited differentiation from bone

marrow-derived macrophages

Osteoporosis models, RANKL-

induced differentiation

Mast cells Reduced infiltration and degranulation Atopic dermatitis models

IL-1β Significant reduction in production and
secretion

Macrophages, atopic dermatitis,
colitis models

IL-6 Potent inhibition at mRNA and protein
levels

Macrophages, endothelial cells,
arthritis models

TNF-α Strong suppression of expression and
secretion

Multiple inflammatory models
including arthritis, dermatitis

IgE Reduced serum levels and production Atopic dermatitis models

Molecular Mechanisms of Action

Key Signaling Pathways

The immune modulatory effects of 3'-SL are mediated through its influence on multiple critical signaling

pathways that coordinate immune responses. One of the most thoroughly characterized mechanisms

involves the suppression of NF-κB signaling, a central pathway in inflammatory gene expression. Research

demonstrates that 3'-SL inhibits the nuclear translocation of the NF-κB subunit p65, thereby reducing the

transcription of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α [2]. This inhibition occurs

without direct interference with Toll-like receptor 4 (TLR4) activation, suggesting that 3'-SL acts

downstream of initial pathogen recognition events to fine-tune inflammatory responses rather than

completely blocking them [1].

In addition to NF-κB regulation, 3'-SL modulates the MAPK and PI3K/Akt signaling pathways, which are

involved in diverse cellular processes including proliferation, differentiation, and stress responses. In human

bone marrow stromal cells, 3'-SL enhances osteogenic differentiation through the PI3K/Akt pathway by
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upregulating laminin subunit gamma-2 (LAMC2) expression [4]. Furthermore, transcriptomic analyses

reveal that 3'-SL promotes the activity of liver X receptor (LXR) and sterol regulatory element binding

protein-1 (SREBP1), nuclear receptors that integrate metabolic and inflammatory signaling [1]. This multi-

pathway engagement enables 3'-SL to coordinate immune responses across different tissue contexts and

inflammatory challenges, providing a mechanistic basis for its broad therapeutic potential.

Pathway Visualization
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Diagram 1: 3'-SL modulates immune homeostasis through multiple signaling pathways, including inhibition

of NF-κB and MAPK pathways, activation of PI3K/Akt and LXR/SREBP1, and epigenetic modifications.

Gut Microbiota-Mediated Mechanisms
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The interaction between 3'-SL and the gut microbiota represents a crucial indirect mechanism for its

immune modulatory effects. As a preferred substrate for specific beneficial bacteria, particularly

Bifidobacterium infantis, 3'-SL promotes the expansion of microbial populations that contribute to immune

homeostasis through multiple mechanisms [5]. This cross-feeding relationship enhances the production of

short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which exert potent anti-

inflammatory effects through G-protein coupled receptor (GPCR) signaling and histone deacetylase (HDAC)

inhibition [5]. The SCFAs generated through 3'-SL fermentation contribute to the maintenance of intestinal

barrier integrity by promoting mucin production and tight junction assembly, thereby reducing systemic

exposure to inflammatory stimuli.

Beyond metabolic transformations, 3'-SL influences microbial community structure in ways that support

immune balance. The selective enrichment of Bifidobacterium and other beneficial species creates a

microbial environment that competitively excludes pathobionts and reduces exposure to immune triggers.

This microbiota modulation has been shown to have systemic effects, influencing conditions as diverse as

atopic dermatitis, atherosclerosis, and osteoporosis [4] [1] [2]. The combination of 3'-SL with specific

probiotic strains, particularly B. infantis, demonstrates synergistic effects in experimental models of

ulcerative colitis, resulting in enhanced restoration of gut barrier function and more robust suppression of

inflammatory responses compared to either component alone [5].

Experimental Protocols and Methodologies

In Vitro Assessment of Immune Modulation

Protocol 1: Macrophage Inflammation Model

Cell Sources: Use RAW 264.7 murine macrophage cell line, primary bone marrow-derived

macrophages (BMDMs) from mice, or human peripheral blood monocytic cells (hPBMCs) [1].
Treatment Conditions: Culture cells in complete medium and pre-treat with 3'-SL (1-100 μg/mL) for

2 hours before stimulation with LPS (10 ng/mL) or lipid A (100 ng/mL) for 4-24 hours [1].
Optimal Concentration: Based on dose-response studies, 15 μg/mL represents the approximate

IC50 for cytokine suppression in BMDMs, while 100 μg/mL provides maximal effect in most systems
[1].

Readout Measurements: Quantify mRNA expression of IL-1β, IL-6, TNF-α, and IL-10 via qRT-PCR
after 4-6 hours. Measure protein secretion of these cytokines by ELISA after 24 hours. For
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transcriptome analysis, perform RNA-Seq following 6-hour treatment with 3'-SL (100 μg/mL) with and

without LPS stimulation [1].
Mechanistic Investigations: Assess NF-κB activation by monitoring p65 nuclear translocation using

immunofluorescence or western blotting of nuclear fractions. Evaluate epigenetic modifications
through chromatin immunoprecipitation (ChIP) for H3K27 acetylation at inflammatory gene enhancers

[1].

Protocol 2: Treg Differentiation Assay

Cell Isolation: Isolate naive CD4+CD25- T cells from mouse spleen using magnetic bead separation

[2].
Differentiation Conditions: Culture cells in anti-CD3/anti-CD28 coated plates (1 μg/mL each) with

TGF-β (5 ng/mL) and IL-2 (10 ng/mL) to promote Treg differentiation. Add 3'-SL at concentrations
ranging from 10-250 μg/mL [2].

Culture Duration: Maintain cultures for 3-5 days with medium refreshment on day 3.
Analysis Methods: Assess Treg population by flow cytometry analyzing CD4+CD25+FoxP3+ cells.

Confirm functional suppression using Treg suppression assay with CFSE-labeled responder T cells
[2].

Alternative Approach: For in vivo validation, administer 3'-SL orally (100-250 mg/kg/day) to atopic
dermatitis mouse models and examine Treg populations in skin-draining lymph nodes and lesions [2].

In Vivo Disease Models

Protocol 3: Atherosclerosis Model

Animal Model: Use Ldlr-/- or Apoe-/- mice on high-fat diet (42% kcal from fat) for 12-16 weeks [1].

3'-SL Administration: Administer 3'-SL via oral gavage (50 mg/kg/day) or subcutaneous injection (20
mg/kg every other day). Include vehicle control group [1].

Tissue Collection: Collect blood plasma for cytokine profiling (IL-1β, IL-6, TNF-α) and lipid analysis.
Perfuse with PBS, then harvest aortic roots and entire aortas for lesion quantification [1].

Lesion Analysis: Stain aortic root sections with Oil Red O for lipid content and calculate lesion area.
For en face analysis, pin aortas and stain with Sudan IV, quantifying lesion area as percentage of

total aortic surface [1].
Immune Cell Profiling: Isolate macrophages from atherosclerotic plaques by flow cytometry,

analyzing surface markers (CD11b, F4/80) and intracellular cytokines [1].

Protocol 4: Osteoporosis Model

Animal Model: Use 12-week-old female C57BL/6 mice undergoing ovariectomy (OVX) to induce

estrogen deficiency-mediated bone loss [4].
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3'-SL Administration: Administer 3'-SL via oral gavage (100 mg/kg/day) for 6 weeks post-

ovariectomy. Include sham-operated and OVX+vehicle control groups [4].
Bone Quality Assessment: Perform micro-CT analysis of femurs and tibiae to quantify bone mineral

density, trabecular bone volume fraction, trabecular number, and trabecular separation [4].
Histomorphometry: Section undecalcified bones for histochemical staining (TRAP for osteoclasts,

ALP for osteoblasts). Calculate osteoclast and osteoblast surface per bone surface [4].
Mechanistic Analysis: Isulate bone marrow stromal cells from treated animals and evaluate

osteogenic and adipogenic differentiation capacity in vitro [4].

Table 3: Experimental Conditions for Assessing 3'-SL Immune Modulation

Experimental
Approach

Key Parameters
Optimal 3'-SL
Concentration

Readout
Timeline

Macrophage

inflammation

LPS stimulation (10 ng/mL),

cytokine measurement

15-100 μg/mL (IC50 ~15

μg/mL)

mRNA: 4-6h;

Protein: 24h

Treg differentiation Anti-CD3/CD28, TGF-β, IL-2 100-250 μg/mL in vitro;

100-250 mg/kg in vivo

Flow cytometry:

Day 3-5

Atherosclerosis

model

Ldlr-/- mice, high-fat diet 50 mg/kg/day (oral); 20

mg/kg (s.c.)

Lesion analysis:

12-16 weeks

Osteoporosis

model

Ovariectomized mice 100 mg/kg/day (oral) Micro-CT: 6

weeks post-OVX

Atopic dermatitis

model

HDM or DNCB application 100-250 mg/kg/day (oral) Clinical scoring:

3-4 weeks

Colitis model DSS in drinking water 25 mg/day (oral) + B.

infantis (1×10^10 CFU)

Disease activity:

7-10 days

Therapeutic Applications and Evidence

Preclinical and Clinical Evidence
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The therapeutic potential of 3'-SL is supported by compelling evidence from multiple disease models

spanning various physiological systems. In musculoskeletal disorders, 3'-SL demonstrates significant

efficacy in both osteoarthritis and osteoporosis models. In a randomized pilot clinical trial involving 60

patients with knee osteoarthritis, 12-week supplementation with 3'-SL (200 mg or 600 mg daily) significantly

reduced pain visual analog scale (VAS) scores and improved Korean Western Ontario and McMaster

Universities Osteoarthritis Index (KWOMAC) scores for physical function compared to baseline [7]. These

clinical findings align with mechanistic studies showing that 3'-SL inhibits matrix metalloproteinase

production, inflammatory cytokine secretion, and oxidative stress in chondrocytes while promoting cartilage

regeneration [7].

In the context of cardiometabolic diseases, 3'-SL exhibits protective effects against atherosclerosis

development through multiple mechanisms. In murine models, 3'-SL administration significantly reduced

atherosclerotic lesion development by approximately 40-50% compared to controls, with both oral and

subcutaneous administration routes proving effective [1]. This protection was associated with reduced

vascular inflammation and suppression of macrophage inflammatory responses without altering lipid

profiles, suggesting direct immunomodulatory rather than lipid-lowering mechanisms [1]. Additionally, 3'-

SL shows promise in metabolic contexts, with studies indicating potential benefits for conditions associated

with high-fat diets, including improved gut barrier function and modulation of metabolic inflammation [8].

Gastrointestinal and Dermatological Applications

The gastrointestinal protective effects of 3'-SL are particularly noteworthy, with demonstrated efficacy in

experimental models of inflammatory bowel disease and necrotizing enterocolitis. In DSS-induced colitis

models, the combination of 3'-SL with B. infantis produced synergistic therapeutic effects, significantly

ameliorating disease activity scores, preventing colon shortening, restoring goblet cell counts, and enhancing

expression of tight junction proteins (ZO-1, occludin, and claudin-1) [5]. This synbiotic approach also

rebalanced gut microbiota composition and increased production of protective short-chain fatty acids [5]. In

necrotizing enterocolitis models, 3'-SL and 6'-SL protected against intestinal damage by inhibiting the

TLR4/NF-κB pathway, reducing apoptosis, and relieving inflammation in intestinal epithelial cells [3].

In dermatological applications, 3'-SL demonstrates significant benefits in experimental models of atopic

dermatitis. Oral administration of 3'-SL (100-250 mg/kg/day) reduced hallmark features of atopic dermatitis

including ear swelling, epidermal and dermal thickening, and mast cell infiltration in both house dust mite
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and DNCB-induced models [2]. These structural improvements were accompanied by reduced serum IgE

levels and suppression of key inflammatory cytokines (IL-1β, IL-6, TNF-α) in skin tissue [2]. Importantly,

3'-SL directly promoted regulatory T cell differentiation through enhanced TGF-β signaling, providing a

mechanistic basis for its therapeutic effects in this T cell-mediated inflammatory condition [2].

Conclusion and Future Perspectives

3'-Sialyllactose represents a promising immunomodulatory agent with demonstrated efficacy across a

broad spectrum of inflammatory conditions. Its ability to simultaneously target multiple aspects of immune

dysregulation—including excessive inflammation, impaired regulatory mechanisms, and barrier dysfunction

—distinguishes it from more targeted therapeutic approaches. The multi-modal mechanism of 3'-SL,

engaging various signaling pathways (NF-κB, MAPK, PI3K/Akt), epigenetic modifications, and microbiota

interactions, provides a strong scientific foundation for its continued investigation as a therapeutic candidate.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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homeostasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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